molecular formula C19H21N3O4S B2984019 N-[3-[2-(2-methoxyacetyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 832684-53-4

N-[3-[2-(2-methoxyacetyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

Cat. No.: B2984019
CAS No.: 832684-53-4
M. Wt: 387.45
InChI Key: WTKFKTJMKZKSRO-UHFFFAOYSA-N
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Description

N-[3-[2-(2-Methoxyacetyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a synthetic organic compound characterized by a dihydropyrazole core substituted with a methoxyacetyl group at position 2, a phenyl group at position 3, and a methanesulfonamide-functionalized phenyl ring at position 3. The compound has garnered attention in antiviral research due to its structural similarity to other pyrazolylphenyl sulfonamides that exhibit inhibitory activity against viral proteins.

Properties

IUPAC Name

N-[3-[2-(2-methoxyacetyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-26-13-19(23)22-18(14-7-4-3-5-8-14)12-17(20-22)15-9-6-10-16(11-15)21-27(2,24)25/h3-11,18,21H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKFKTJMKZKSRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[2-(2-methoxyacetyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide typically involves multiple steps:

    Formation of the Dihydropyrazole Core: The initial step often involves the condensation of a hydrazine derivative with an α,β-unsaturated carbonyl compound to form the dihydropyrazole ring.

    Introduction of the Methoxyacetyl Group: This step involves the acylation of the dihydropyrazole intermediate with methoxyacetyl chloride under basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyacetyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and catalysts such as aluminum chloride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, N-[3-[2-(2-methoxyacetyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential pharmacological activities. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored, particularly in the treatment of diseases where modulation of enzyme activity is beneficial. Its structure allows for interactions with various biological targets, offering possibilities for the development of new medications.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of N-[3-[2-(2-methoxyacetyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyacetyl group and the sulfonamide moiety are key functional groups that facilitate binding to these targets, potentially inhibiting their activity or altering their function. The phenyl groups contribute to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrazolylphenyl methanesulfonamides, which share a common scaffold but differ in substituents on the pyrazole ring and adjacent phenyl groups. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison of Pyrazolylphenyl Methanesulfonamides

Compound Name (CAS No.) Key Substituents Target Proteins (MPXV) Binding Affinity (kcal/mol)* Physicochemical Properties (LogP/MW)
Target Compound 2-Methoxyacetyl, 3-phenyl, 5-(methanesulfonamidophenyl) DPol, A42R -9.2 to -10.1 Not reported
N-[3-[2-Benzoyl-3-(2-ethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide 2-Benzoyl, 3-(2-ethoxyphenyl) DPol, A42R -8.8 to -9.5 Not reported
N-[3-[2-(2-Chloroacetyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide (1203387-55-6) 2-Chloroacetyl, 3-(4-methoxyphenyl) Not studied Not reported LogP: 2.3; MW: 421.09 g/mol
N-[3-[3-(2-Methylphenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide (851719-26-1) 3-(2-Methylphenyl), 2-(2-methylpropanoyl) Not studied Not reported MW: 453.55 g/mol

*Binding affinity values derived from molecular docking studies; lower (more negative) values indicate stronger binding.

Key Findings:

Structural Variations and Binding Efficacy :

  • The target compound demonstrates stronger binding to MPXV DPol (-9.2 to -10.1 kcal/mol) compared to its benzoyl-ethoxyphenyl analog (-8.8 to -9.5 kcal/mol), likely due to the electron-donating methoxyacetyl group enhancing hydrophobic interactions with viral proteins .
  • Substitution at position 3 (e.g., phenyl vs. 2-methylphenyl) influences steric hindrance and aromatic stacking. For instance, the 2-methylphenyl variant (851719-26-1) may exhibit reduced solubility due to increased hydrophobicity .

Impact of Electrophilic Groups :

  • The chloroacetyl analog (1203387-55-6) introduces a reactive chloro group, which could improve covalent binding to viral targets but may raise toxicity concerns compared to the methoxyacetyl group in the target compound .

Antiviral Potential: Molecular dynamics (MD) simulations confirm stable binding of the target compound and its analogs to MPXV proteins, with minimal structural deviations during simulation, supporting their viability as preclinical candidates .

Biological Activity

N-[3-[2-(2-methoxyacetyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula and structural components:

  • Chemical Formula : C20_{20}H22_{22}N2_{2}O4_{4}S
  • Molecular Weight : 398.47 g/mol
  • Structural Features :
    • A pyrazole ring
    • A methanesulfonamide moiety
    • A phenyl group attached to the pyrazole

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives of pyrazole have been shown to act on various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that a related pyrazole derivative inhibited the proliferation of human cancer cells by inducing apoptosis via the mitochondrial pathway .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it may act as an agonist for N-formyl peptide receptors (FPRs), which play a crucial role in inflammatory responses.

Research Findings : In vitro assays have shown that certain pyrazole derivatives can modulate neutrophil activity, suggesting potential therapeutic applications in inflammatory diseases .

Enzyme Inhibition

Enzymatic studies reveal that the compound may inhibit specific enzymes involved in disease pathways. For example, similar pyrazole compounds have been identified as inhibitors of factor Xa, a key enzyme in the coagulation cascade, which could position them as candidates for anticoagulant therapies .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Variations in substituents on the pyrazole ring significantly influence its potency and selectivity.

Substituent Effect on Activity
Methoxy GroupEnhances lipophilicity and bioavailability
Phenyl GroupIncreases binding affinity to target receptors
Sulfonamide MoietyContributes to solubility and pharmacokinetics

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